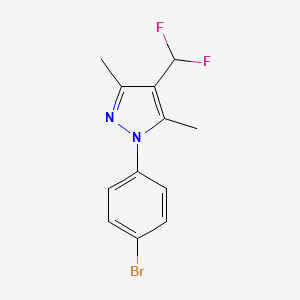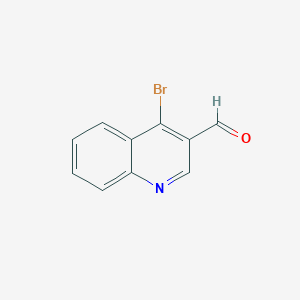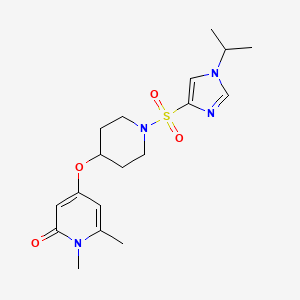
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole, commonly known as BRD-7552, is a chemical compound that has been the subject of extensive research in recent years. This compound is known for its unique properties which make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of BRD-7552 involves its ability to bind to specific domains within the target enzymes, thereby inhibiting their activity. This, in turn, leads to changes in gene expression patterns and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD-7552 are dependent on the specific enzymes that it targets. Inhibition of HDACs has been shown to lead to changes in chromatin structure and gene expression patterns, while inhibition of BETs has been shown to affect the transcription of specific genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRD-7552 in lab experiments include its potency and specificity for target enzymes, as well as its ability to modulate gene expression patterns. However, limitations include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research involving BRD-7552. These include further exploration of its effects on specific cellular processes and pathways, as well as its potential use in the development of novel therapeutics for various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for BRD-7552 may also be an area of future research.
In conclusion, BRD-7552 is a valuable tool for scientific research due to its unique properties and ability to modulate specific enzymes involved in various cellular processes. Further research in this area has the potential to lead to important discoveries and advancements in the field of molecular biology and medicine.
Métodos De Síntesis
The synthesis of BRD-7552 involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromobenzaldehyde with 1,1,1-trifluoroacetone to form 1-(4-bromophenyl)-4,4,4-trifluoro-1-butene. This intermediate compound is then reacted with 3,5-dimethylpyrazole to form the final product, BRD-7552.
Aplicaciones Científicas De Investigación
BRD-7552 has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BETs). These enzymes play important roles in various cellular processes, including gene expression and chromatin remodeling.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-11(12(14)15)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVGUXQDKWFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)
![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2771450.png)



![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)